molecular formula C2H3N5O2 B8701015 1-Amino-3-nitro-1,2,4-triazole

1-Amino-3-nitro-1,2,4-triazole

Cat. No.: B8701015
M. Wt: 129.08 g/mol
InChI Key: FEVZHOYMWAONDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-nitro-1,2,4-triazole is a versatile nitrogen-rich heterocycle that serves as a critical building block (synthon) in advanced chemical research. Its primary application is in the design and synthesis of novel high-energy materials (HEMs). Research demonstrates its value as a precursor for complex heterocyclic systems, such as azoxy-bridged furazans, which are investigated for their high enthalpy of formation and potential application in solid composite propellants . Incorporating an N-amino group into a nitroazole ring is a recognized strategy for improving a compound's nitrogen content, heat of formation, and impact sensitivity, making it a valuable scaffold in energetic materials chemistry . Beyond energetics, the 1,2,4-triazole core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. This compound's reactive amino and nitro groups provide handles for further functionalization, enabling the construction of diverse molecular libraries for biological screening. Researchers value this compound for its ability to contribute to a high density of nitrogen-nitrogen and carbon-nitrogen bonds, which release significant energy upon rearrangement during decomposition . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant safety data sheets and literature prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3N5O2

Molecular Weight

129.08 g/mol

IUPAC Name

3-nitro-1,2,4-triazol-1-amine

InChI

InChI=1S/C2H3N5O2/c3-6-1-4-2(5-6)7(8)9/h1H,3H2

InChI Key

FEVZHOYMWAONDX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1N)[N+](=O)[O-]

Origin of Product

United States

Synthesis Methodologies and Strategies for 1 Amino 3 Nitro 1,2,4 Triazole and Its Analogues

Fundamental Synthetic Pathways for 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole ring is a cornerstone of synthesizing ANTA and its derivatives. This is typically achieved through cyclization reactions of linear precursors that contain the necessary nitrogen and carbon atoms.

Cyclization Reactions from Various Precursors

A prominent method for the synthesis of 1-Amino-3-nitro-1,2,4-triazole involves the chemical transformation of other substituted 1,2,4-triazole precursors. Two key starting materials for ANTA are 3,5-diamino-1,2,4-triazole (DAT) and the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT).

One effective strategy involves the selective oxidation of 3,5-diamino-1,2,4-triazole. This approach reduces the synthesis of this important energetic material to a single step, offering superior yields, safety, and economic viability compared to multi-step procedures. researchgate.net

Another highly efficient route is the treatment of the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT) with hydrazine hydrate. This reaction proceeds with yields greater than 90%, producing the hydrazinium salt of ANTA (HANTA), which can then be acidified to yield high-purity ANTA. researchgate.net

A more general, metal-free approach for synthesizing substituted amino-1,2,4-triazoles involves the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. Under acidic conditions, these precursors undergo an intramolecular redox reaction, facilitated by the nitro group, to form amino-1,2,4-triazoles. This method is advantageous as it avoids the need for external oxidants or transition metals. organic-chemistry.orgthieme-connect.com

Starting MaterialReagentsProductYieldReference
3,5-diamino-1,2,4-triazole (DAT)Oxidizing AgentThis compound (ANTA)High researchgate.net
Ammonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT)Hydrazine hydrateThis compound (ANTA)>90% researchgate.net
N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamidesAcidic conditionsSubstituted amino-1,2,4-triazolesModerate to Excellent organic-chemistry.orgthieme-connect.com

Amidrazone-Based Synthetic Routes

Amidrazones are versatile precursors for the synthesis of a wide range of heterocyclic compounds, including 1,2,4-triazoles. These compounds contain a pre-formed N-C-N fragment that is crucial for the formation of the triazole ring. The general strategy involves the reaction of an amidrazone with a one-carbon synthon, which can be an orthoester, a carboxylic acid, or an acid chloride. For the synthesis of this compound, this would necessitate the use of appropriately substituted amidrazones, such as a nitro-substituted amidrazone, followed by the introduction of the amino group, or vice versa.

While direct synthesis of ANTA using a specific amidrazone-based route is not extensively detailed in the provided literature, the general applicability of this method is well-established for various substituted 1,2,4-triazoles. For instance, 1,2,4-triazole derivatives can be prepared in moderate to high yields by reacting amidrazones with anhydrides under solvent-free conditions using a catalyst like HClO4-SiO2. frontiersin.org

Hydrazone and Diazonium Salt Methodologies

Hydrazones are another important class of precursors for 1,2,4-triazole synthesis. They can be converted to 1,2,4-triazoles through oxidative cyclization reactions. For example, a general metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions. researchgate.net

Aryl diazonium salts serve as a valuable source of nitrogen atoms for the construction of the 1,2,4-triazole ring. A highly effective method for producing 1,5-disubstituted-1,2,4-triazoles involves the [3+2] cycloaddition of aryl diazonium salts and isocyanides. frontiersin.org The regioselectivity of this reaction can be controlled by the choice of catalyst.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. In the context of this compound synthesis, catalytic approaches can be employed for both the formation of the triazole ring and the control of substituent placement.

Metal-Catalyzed Cycloaddition Reactions

Metal-catalyzed reactions, particularly [3+2] cycloaddition reactions, are powerful tools for the construction of five-membered heterocyclic rings like the 1,2,4-triazole. Copper-catalyzed reactions are particularly prevalent in this area. For instance, a copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation cyclization. frontiersin.orgnih.gov This type of methodology could potentially be adapted for the synthesis of ANTA by using precursors containing the required amino and nitro functionalities.

Catalyst-Controlled Regioselective Synthesis

The regioselectivity of cycloaddition reactions is a critical aspect of synthesizing specifically substituted 1,2,4-triazoles. Different metal catalysts can direct the reaction to yield different isomers. A notable example is the catalyst-dependent regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts. The use of a silver(I) catalyst selectively produces 1,3-disubstituted-1,2,4-triazoles, while a copper(II) catalyst leads to the formation of 1,5-disubstituted-1,2,4-triazoles. organic-chemistry.org This level of control is essential for the targeted synthesis of specific analogues of this compound.

CatalystReactantsProductSelectivityReference
Ag(I)Isocyanide, Aryl Diazonium Salt1,3-disubstituted-1,2,4-triazoleHigh organic-chemistry.org
Cu(II)Isocyanide, Aryl Diazonium Salt1,5-disubstituted-1,2,4-triazoleHigh organic-chemistry.org

Iron-Catalyzed One-Pot Synthesis Techniques

Iron catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of 1,2,4-triazole derivatives. One notable one-pot synthesis of 3-amino-1,2,4-triazoles involves an iron(III) chloride-catalyzed reaction. This methodology utilizes the reaction of cyanamide with hydroxylamine, followed by the iron-catalyzed addition of various alkyl and aryl nitriles. This approach is advantageous due to its operational simplicity and the ready availability of starting materials.

In a related amine oxidase-inspired catalytic system, iron(III) chloride acts as a co-catalyst in the regioselective synthesis of 1,2,4-triazoles. This method involves the coupling of a primary amine and hydrazine in the presence of an o-quinone mimicking catalyst and oxygen as the terminal oxidant, producing water and ammonia as the only byproducts . While not explicitly demonstrated for this compound, these iron-catalyzed methodologies for producing the core 3-amino-1,2,4-triazole structure suggest potential pathways for its synthesis or the synthesis of its precursors.

Visible-light-promoted iron-catalyzed reductive transamidation of N-acyl benzotriazoles with nitroarenes and nitroalkanes has also been developed . This reaction, using the inexpensive and sustainable catalyst FeCl3, demonstrates the utility of iron catalysis in reactions involving nitro compounds, which could be conceptually extended to the synthesis of nitro-substituted triazoles .

Table 1: Iron-Catalyzed Synthesis of 3-Amino-1,2,4-Triazole Analogues
EntryStarting MaterialsCatalyst/Co-catalystKey FeaturesProduct Type
1Cyanamide, Hydroxylamine, NitrilesFeCl3One-pot synthesis, readily available starting materials.3-Amino-1,2,4-triazoles
2Primary amine, HydrazineFeCl3 (co-catalyst)Amine oxidase-inspired, regioselective, aerobic oxidation.1,2,4-Triazoles
3N-acyl benzotriazoles, Nitroarenes/NitroalkanesFeCl3Visible-light promoted, reductive transamidation.Amides

Metal-Free and Green Chemistry Synthesis Strategies

In the pursuit of more sustainable synthetic routes, metal-free and green chemistry approaches for the synthesis of 1,2,4-triazoles have gained significant traction. These methods often utilize readily available and less toxic reagents and solvents.

Aerobic Oxidative Conditions in Triazole Synthesis

A notable metal-free approach for the synthesis of 1,2,4-triazole derivatives involves intermolecular cyclization under aerobic oxidative conditions. This method allows for the construction of the triazole ring from hydrazones and amines, proceeding through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. The use of air as the oxidant makes this a particularly green and atom-economical process. Such strategies are appealing for their mild operating conditions and the avoidance of heavy metal catalysts.

Iodine-Mediated Oxidative Cyclization

Molecular iodine has proven to be a versatile and mild catalyst for various organic transformations, including the synthesis of 1,2,4-triazoles. Iodine-mediated oxidative cyclization provides a metal-free pathway to these heterocyclic systems. For instance, the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles has been achieved through the iodine-mediated intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates researchgate.net. This strategy highlights the utility of iodine in facilitating the formation of the triazole ring under relatively mild conditions. The reaction likely proceeds through an electrophilic cyclization mechanism promoted by iodine.

Divergent Synthetic Strategies for Varied 1,2,4-Triazole Derivatives

Divergent synthesis allows for the generation of a variety of structurally distinct products from a common starting material by modifying the reaction conditions. This approach is highly valuable for creating libraries of compounds for further investigation.

Condition-Dependent Product Selectivity

A compelling example of a divergent, metal-free synthesis of substituted 1,2,4-triazole derivatives involves the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides mdpi.comorganic-chemistry.org. The outcome of this reaction is highly dependent on the pH of the reaction medium.

Under acidic conditions, an intramolecular redox reaction occurs, leading to the formation of amino-1,2,4-triazoles in good yields mdpi.comorganic-chemistry.org. Conversely, under neutral conditions, with water as the solvent and air as the oxidant, the reaction yields nitroimino-1,2,4-triazoles mdpi.comorganic-chemistry.org. This condition-dependent selectivity is driven by an intramolecular redox process facilitated by the nitro group, which obviates the need for external oxidants or transition metals mdpi.comorganic-chemistry.org.

Table 2: Condition-Dependent Synthesis of 1,2,4-Triazole Derivatives
Starting MaterialReaction ConditionsProductKey Feature
N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamidesAcidicAmino-1,2,4-triazolesDivergent synthesis with product selectivity controlled by pH. Metal-free intramolecular redox reaction.
Neutral (water, air)Nitroimino-1,2,4-triazoles

Amination Strategies for Nitroazole Systems

The introduction of an amino group onto a pre-existing nitroazole ring is a key strategy for the synthesis of aminonitroazoles, including this compound. Both C-amination and N-amination methods have been explored.

An improved and high-yielding synthesis of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA), a tautomer of the target compound, involves the treatment of the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT) with hydrazine hydrate nih.govbohrium.com. This method provides ANTA in yields greater than 90% and is a significant improvement over previous synthetic routes that suffered from low yields and tedious purification nih.govbohrium.com.

Furthermore, direct amination of 3-nitro-1H-1,2,4-triazole can be achieved using different aminating agents. For instance, the electron-poor 3-nitro-1H-1,2,4-triazole can be successfully aminated to its corresponding C-amino product in a buffered solution mdpi.com. For N-amination, more potent aminating agents such as O-tosylhydroxylamine (THA) can be employed mdpi.com. The choice of aminating agent and reaction conditions is crucial for achieving the desired C- or N-aminated product. The introduction of the amino group is beneficial for improving the impact sensitivity of these energetic compounds due to the potential for extensive hydrogen bonding mdpi.com.

Table of Compounds

Compound NameSynonym(s)Chemical Formula
This compound-C2H3N5O2
5-Amino-3-nitro-1H-1,2,4-triazoleANTAC2H3N5O2
3,5-dinitro-1H-1,2,4-triazole-C2HN5O4
Ammonium salt of 3,5-dinitro-1H-1,2,4-triazoleADNTC2H4N6O4
Iron(III) chlorideFerric chlorideFeCl3
Hydrazine hydrate-H6N2O
O-tosylhydroxylamineTHAC7H9NO3S
N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides-Varies with substituents

C-Amination of 3-Nitro-1H-1,2,4-triazole

C-amination involves the introduction of an amino group to a carbon atom of the triazole ring. A prominent and efficient method for synthesizing 5-amino-3-nitro-1,2,4-triazole (a C-aminated derivative) is not through direct amination of 3-nitro-1H-1,2,4-triazole, but rather via the chemical transformation of a related dinitro compound.

A widely adopted and improved synthesis involves the treatment of the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT) with hydrazine hydrate. bohrium.com This reaction proceeds as a selective reduction of one of the two nitro groups to an amino group, yielding the hydrazinium salt of ANTA (HANTA). Subsequent acidification of HANTA produces pure ANTA in high yields. bohrium.com This method represents a significant improvement over earlier synthetic routes which suffered from low yields and required tedious purification steps, such as those using sodium sulfide as the reducing agent. bohrium.com The use of hydrazine hydrate is effective, leading to yields greater than 90%. bohrium.com

This transformation is a key example of generating a C-amino group on the triazole ring from a nitro precursor, providing a reliable route to ANTA, a valuable intermediate for the synthesis of more complex insensitive high explosives. bohrium.com

Comparison of Reducing Agents for ANTA Synthesis
Reducing AgentStarting MaterialProductReported YieldRemarks
Hydrazine HydrateAmmonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT)5-Amino-3-nitro-1H-1,2,4-triazole (ANTA)>90%Forms hydrazinium salt intermediate (HANTA); high yield and purity. bohrium.com
Sodium Sulfide3,5-dinitro-1H-1,2,4-triazole derivative5-Amino-3-nitro-1H-1,2,4-triazole (ANTA)LowTedious purification process. bohrium.com

N-Amination of 3-Nitro-1H-1,2,4-triazole

N-amination introduces an amino group directly onto one of the nitrogen atoms of the triazole ring, leading to compounds structurally distinct from their C-amino isomers. The synthesis of N-amino derivatives of 3-nitro-1H-1,2,4-triazole involves the use of specific amination agents that can deliver an -NH₂ group to a ring nitrogen.

Research has demonstrated the successful N-amination of 3-nitro-1H-1,2,4-triazole using amination reagents such as hydroxylamine-O-sulfonic acid (HOSA). researchgate.net This approach leads to the formation of compounds like this compound. The position of the amination (e.g., at the N1, N2, or N4 position) can be influenced by the substrate and reaction conditions. The resulting N-amino compounds, such as 1-amino-3,5-dinitro-1,2,4-triazole, are a class of energetic materials where the amino group is attached directly to the heterocyclic ring's nitrogen backbone. researchgate.net

Aminating Agents for Triazole Synthesis
Amination TypeStarting MaterialAminating AgentExample Product
N-Amination3-Nitro-1H-1,2,4-triazoleHydroxylamine-O-sulfonic acid (HOSA)This compound researchgate.net

Selective Oxidation Approaches for Amino-Nitro Triazoles

An alternative and efficient strategy for the synthesis of amino-nitro triazoles involves the selective oxidation of a di-amino precursor. This approach avoids the direct nitration of an amino-triazole, which can be challenging, and instead converts an existing amino group into a nitro group.

A notable example is the direct, single-step synthesis of 3-amino-5-nitro-1,2,4-triazole (ANTA) from 3,5-diamino-1,2,4-triazole (DAT). researchgate.net This method utilizes a readily available oxidizer to achieve the selective oxidation of one of the two amino groups on the DAT molecule. The process is reported to produce ANTA in high yields and is considered superior to the older, two-step procedures in terms of yield, safety, and economics. researchgate.net This selective oxidation highlights a modern, streamlined approach to producing key energetic materials and synthons. researchgate.net General methods for the oxidation of aryl amines to nitroarenes often employ peroxyacids or metal-catalyzed reactions, but developing selectivity in molecules with multiple oxidizable groups, like DAT, is a significant synthetic achievement. mdpi.com

Synthesis of ANTA via Selective Oxidation
Starting MaterialStrategyProductYieldAdvantages
3,5-Diamino-1,2,4-triazole (DAT)Selective Oxidation3-Amino-5-nitro-1,2,4-triazole (ANTA)HighSingle-step process, superior yield, safety, and economics compared to multi-step methods. researchgate.net

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound (ANTA) necessitates a focus on process optimization to ensure safety, efficiency, and cost-effectiveness. Research has been directed at improving upon traditional synthetic methods that were often characterized by low yields or hazardous conditions.

A key advancement in process optimization is the development of an improved synthesis of ANTA from the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT) using hydrazine hydrate. bohrium.com This method consistently produces yields greater than 90%, a substantial improvement over previous methods. bohrium.com The high yield and purity of the product reduce the need for extensive downstream processing, which is a critical factor for scalability.

Similarly, the single-step selective oxidation of 3,5-diamino-1,2,4-triazole (DAT) to ANTA represents a significant leap in process optimization. researchgate.net By reducing the synthesis to a single, high-yield step, this strategy enhances the economic viability and safety profile of ANTA production, making it more amenable to large-scale manufacturing. researchgate.net Furthermore, studies on related substituted 1,2,4-triazole derivatives have demonstrated the potential for gram-scale synthesis using operationally simple and environmentally friendly protocols, indicating that scalability is an achievable goal for this class of compounds. organic-chemistry.org

Reaction Mechanisms and Transformation Studies of 1 Amino 3 Nitro 1,2,4 Triazole

Mechanistic Elucidation of Triazole Ring Formation

The synthesis of the 1,2,4-triazole (B32235) core, particularly with the specific substitution pattern of 1-Amino-3-nitro-1,2,4-triazole, can be achieved through several strategic pathways. These routes involve the carefully orchestrated formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

The construction of the 1,2,4-triazole ring system often involves the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon backbones. A common strategy for forming aminotriazoles is the reaction between aminoguanidine (B1677879) derivatives and carboxylic acids or their equivalents. In the context of this compound, this would conceptually involve a reaction between a derivative of aminoguanidine and a C1 synthon bearing a nitro group.

Another significant pathway is the direct amination of a pre-existing triazole ring. Research has demonstrated the synthesis of this compound via the N-amination of 3-nitro-1H-1,2,4-triazole. This reaction is typically performed using a suitable amination agent, such as hydroxylamine-O-sulfonic acid (HOSA), in a buffered solution. The mechanism involves the nucleophilic attack of the triazole anion on the aminating agent, leading to the direct attachment of the -NH2 group to the N1 position of the triazole ring.

More complex, metal-free approaches for synthesizing substituted 1,2,4-triazoles involve the cyclization of specifically designed acyclic precursors, such as N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. These reactions can proceed through intramolecular redox processes to yield the final amino-triazole heterocycle.

The functionalization of C−H bonds is a powerful tool in modern organic synthesis for modifying molecular scaffolds. In the this compound molecule, the single C-H bond is located at the C5 position of the triazole ring. This position is significantly influenced by the adjacent ring nitrogen atoms and the nitro group at the C3 position, which render the C5-H bond relatively acidic.

The presence of the nitro group, a potent electron-withdrawing group, is known to direct regioselective C-H functionalization in aromatic and heterocyclic systems. This activation can facilitate reactions such as:

Deprotonation-Alkylation: The acidic C5-H can be removed by a strong base to generate a triazolyl anion. This anion can then act as a nucleophile, reacting with various electrophiles (e.g., alkyl halides) to introduce new substituents at the C5 position.

Transition Metal-Catalyzed Cross-Coupling: The nitro group can serve as a directing group in palladium-catalyzed C-H activation/functionalization reactions. This strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, providing a pathway to more complex derivatives.

While extensive research on the C-H functionalization of this compound itself is specific, the principles derived from studies on other nitroazoles and nitroarenes are directly applicable.

Intramolecular Redox Reactions and Rearrangement Mechanisms

Intramolecular reactions are key to understanding the stability and transformation of energetic materials. In the synthesis of related aminotriazoles, intramolecular redox reactions play a crucial role, particularly when a nitro group is present in the precursor molecule.

Mechanistic studies on the formation of amino-1,2,4-triazoles from N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides have provided significant insight into hydride transfer pathways. Under acidic conditions, the synthesis of amino-1,2,4-triazoles is proposed to occur via an intramolecular redox reaction driven by the nitro group.

Control experiments and Density Functional Theory (DFT) calculations suggest a mechanism involving an intramolecular 1,3-hydride transfer. In this pathway, a hydride ion is transferred from a carbon atom in the precursor backbone to the oxygen of the nitro group. This transfer initiates a cascade that ultimately leads to the elimination of nitrous acid (HNO₂) and the formation of the aromatic triazole ring.

StepDescription of Proposed Mechanism
1Protonation of the precursor molecule under acidic conditions.
2Intramolecular 1,3-hydride transfer from a C-H bond to the nitro group.
3Formation of an unstable intermediate.
4Elimination of nitrous acid (HNO₂).
5Aromatization to form the stable amino-1,2,4-triazole ring.

Vicarious Nucleophilic Substitution (VNS) Reactions Involving Aminotriazoles

Vicarious Nucleophilic Substitution (VNS) is a significant reaction in aromatic chemistry that allows for the formal substitution of a hydrogen atom in an electron-deficient ring by a nucleophile. This reaction is particularly effective for nitroaromatic and nitroheterocyclic compounds.

Aminotriazoles, such as 4-amino-1,2,4-triazole (B31798), have been successfully employed as amination reagents in VNS reactions. The general mechanism involves the deprotonation of the amino group by a strong base (e.g., potassium tert-butoxide) to form an anion. This anion then attacks the electron-deficient aromatic ring (e.g., a nitroquinoline) at a position activated by the nitro group, typically ortho or para, forming a σ-adduct. The key step is the subsequent base-induced β-elimination of the triazole molecule, which acts as the leaving group, resulting in the formation of an aminated aromatic compound.

While this compound is not the most commonly cited aminating agent, it possesses the necessary structural features to participate in VNS reactions. The N-amino group can be deprotonated to form a nucleophilic anion. Upon addition to a nitroarene, the resulting triazole moiety would serve as the leaving group. The presence of the nitro group on the triazole ring would increase its stability as an anion after elimination, potentially influencing the reaction kinetics. Theoretical studies have been conducted on the VNS reaction between 4-amino-1,2,4-triazole and trinitrobenzene, proving the viability of the hydrogen transfer and elimination mechanism.

SubstrateAminating ReagentProduct ExampleYield
Trinitrobenzene (TNB)1-Amino-1,2,3-triazole1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)90.6%
m-Dinitrobenzene1-Amino-1,2,3-triazole1,3-Diamino-2,4-dinitrobenzene (DADNB)54.5%
7-Nitroquinoline4-Amino-1,2,4-triazole8-Amino-7-nitroquinoline84%
6-Nitroquinoline4-Amino-1,2,4-triazole5-Amino-6-nitroquinoline98%

Oxidative Functionalization and Annulation Mechanisms

Currently, there is no specific information available in the scientific literature detailing the oxidative functionalization or annulation reaction mechanisms for this compound as a starting reagent.

Cycloaddition Reaction Pathways for Triazole Derivatization

Specific studies detailing the use of this compound as a substrate in cycloaddition reactions for derivatization are not found in the available scientific literature.

Reactivity and Transformation at Material Interfaces

Adsorption and Abiotic Transformation at Metal Oxide Surfaces

Research on the adsorption and abiotic transformation of this compound specifically at metal oxide surfaces has not been documented in the reviewed literature. Studies have been conducted on its isomer, 5-Amino-3-nitro-1H-1,2,4-triazole (ANTA), which showed through computational analysis that it adsorbs onto silica (B1680970) surfaces with a nearly parallel orientation, with redox transformations being less likely in the adsorbed state compared to the hydrated state. nih.gov However, equivalent experimental or computational data for the 1-amino isomer is not available.

Oxidation Susceptibility Studies of Triazole Compounds

Direct experimental studies quantifying the oxidation susceptibility of this compound are not present in the current body of scientific literature. Comparative studies of related compounds, such as 3-amino-1,2,4-triazol-5-one (ATO), have shown high susceptibility to oxidation by minerals like birnessite. nih.gov In contrast, computational studies on the isomer 5-Amino-3-nitro-1H-1,2,4-triazole (ANTA) suggest that its ability to undergo redox transformations is diminished upon adsorption to a silica surface. nih.gov

Degradation and Stability Mechanisms under various conditions

The stability and degradation of this compound are influenced by the interplay between the triazole ring, the C-nitro group, and the N-amino group. Theoretical and comparative studies provide significant insight into its decomposition pathways.

As an N-amino azole, its stability is generally considered to be higher (and its impact sensitivity lower) compared to its C-amino isomers. nih.gov The introduction of an N-amino group into a nitroazole ring can improve the heat of formation and impact sensitivity. nih.gov

Theoretical simulations of the thermal decomposition of C-nitro and N-nitro-1,2,4-triazoles suggest several possible competing initial pathways. researchgate.net The primary decomposition mechanisms are not straightforward ring rupture but involve intramolecular interactions and rearrangements.

Key Decomposition Pathways:

Hydrogen Transfer: A rate-determining step in the thermolysis of some nitrotriazoles involves the transfer of a hydrogen atom to the nitro group, followed by the elimination of nitrous acid (HONO). uri.edu

C-NO₂ Homolysis: At higher temperatures, the direct cleavage of the carbon-nitro bond to form a triazole radical and a nitrogen dioxide radical (•NO₂) can become a competitive decomposition pathway. uri.edu

Nitro-Nitrite Rearrangement: A common pathway for nitroaromatic compounds involves the rearrangement of the nitro group (-NO₂) into a nitrite (B80452) group (-ONO), which is less stable and can lead to further degradation.

Ring Cleavage: Following initial steps, the triazole ring can break apart. Studies on the parent compound, 3-nitro-1,2,4-triazole (B13798) (3NTR), upon low-energy electron attachment showed that the triazole ring exhibits pronounced stability, with the main dissociation channel being the direct cleavage of a C-H bond rather than ring fragmentation. rsc.org This suggests that significant energy is required to break the heterocyclic ring itself.

Subsequent reactions of the initial decomposition products can lead to the formation of stable gases such as N₂, CO₂, H₂O, and N₂O, as well as other small molecules like HCN and HNCO. researchgate.net The specific products and their relative abundances depend on the prevailing conditions (temperature, pressure, presence of oxygen).

The table below summarizes the potential initial steps in the thermal decomposition of C-nitro and N-amino triazoles.

Decomposition PathwayDescriptionKey Intermediates/ProductsRelevance
C-NO₂ Bond HomolysisThe weakest bond cleaves, releasing •NO₂ radical. This is often a high-energy pathway.Triazole radical, •NO₂Considered a likely pathway, especially at elevated temperatures. uri.edu
H-Transfer and HONO EliminationAn intramolecular hydrogen transfer from the amino group or ring to the nitro group, followed by the loss of HONO.Dehydro-triazole, HONOA dominant mechanism at lower decomposition temperatures for related compounds. uri.edu
Ring FissionCleavage of the N-N or C-N bonds within the triazole ring.Various radical and molecular fragmentsConsidered a higher-energy process; the triazole ring is relatively stable. rsc.org
N-NH₂ Bond HomolysisCleavage of the bond connecting the amino group to the ring nitrogen.Triazole radical, •NH₂A possible pathway for N-amino substituted heterocycles.

Theoretical and Computational Chemistry Investigations of 1 Amino 3 Nitro 1,2,4 Triazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of energetic molecules. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of electron distribution, molecular orbital energies, and chemical bonding, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions. While specific DFT studies detailing the complete reaction pathway for the N-amination of 3-nitro-1H-1,2,4-triazole to yield 1-Amino-3-nitro-1,2,4-triazole are not extensively documented in the literature, the principles of such an investigation can be outlined. The synthesis involves the electrophilic amination of the electron-poor 3-nitro-1H-1,2,4-triazole.

A computational study of this mechanism would typically involve:

Reactant and Reagent Modeling: Building and optimizing the 3D structures of the 3-nitro-1H-1,2,4-triazole anion and the aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA).

Transition State Searching: Identifying the transition state structures for the key reaction steps. For an electrophilic amination on a nitrogen heterocycle, this would involve the approach of the aminating agent to the N1 atom of the triazole ring. DFT calculations would focus on locating the lowest energy pathway for the formation of the new N-N bond.

For similar amination reactions, DFT has been used to investigate whether the mechanism is concerted or stepwise and to analyze the role of solvents and catalysts. Such analyses provide critical insights that can guide the optimization of synthetic routes to improve yield and safety.

The electronic structure of this compound dictates its stability. X-ray crystallographic studies have confirmed that the 1,2,4-triazole (B32235) ring is planar, a consequence of its aromaticity. In the crystal structure of this compound, the nitro group is nearly coplanar with the triazole ring, while the two hydrogen atoms of the exocyclic amino group are positioned on opposite sides of the ring plane.

Computational analyses on related aminonitropyrazoles and triazoles provide a framework for assessing stability. Key parameters include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A larger energy gap generally corresponds to higher stability and lower sensitivity to initiation. For energetic materials, the LUMO is often associated with the nitro groups, indicating they are the primary sites for accepting electrons during decomposition initiation.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecular surface. Positive potential regions (typically around amino group hydrogens) are susceptible to nucleophilic attack, while negative regions (concentrated around the nitro group oxygens) are prone to electrophilic attack. The MEP provides insights into intermolecular interactions and sensitivity.

Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and is frequently used to predict the initial step in the thermal decomposition of energetic materials. The weakest bond is often termed the "trigger linkage." For many nitro-containing energetic compounds, the C-NO₂ or N-NO₂ bonds are the weakest and their BDE values correlate with thermal stability.

Experimentally, the stability of this compound has been evaluated by impact sensitivity tests. It exhibits a low sensitivity with an impact sensitivity value greater than 40 J, which is comparable to the insensitive explosive TATB and superior to TNT. This low sensitivity is a desirable characteristic for an energetic material, and it is influenced by the molecule's electronic structure and the intermolecular forces within its crystal lattice.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations describe the properties of individual molecules, Molecular Dynamics (MD) simulations are employed to study the collective behavior of molecules in a condensed phase, such as a crystal. MD simulations model the movements and interactions of atoms over time, providing a dynamic picture of the material's structure and properties at the atomic level.

For energetic materials, MD simulations are crucial for understanding how intermolecular forces influence crystal packing, density, and sensitivity to mechanical stimuli like shock or impact. The simulations rely on force fields, which are sets of parameters that define the potential energy of the system as a function of atomic coordinates.

The crystal structure of this compound is significantly influenced by intermolecular forces, particularly hydrogen bonding. Unlike its isomer, 5-Amino-3-nitro-1H-1,2,4-triazole, which features an extensive three-dimensional hydrogen-bonding network, the crystal structure of this compound contains only one distinct intermolecular hydrogen bond: N4–H4B···N2. This interaction links molecules into chains.

An MD simulation to model these interactions would involve the following steps:

Crystal Cell Construction: A simulation box is constructed by replicating the unit cell of the this compound crystal, which is determined experimentally via X-ray diffraction.

Force Field Application: A suitable force field, such as COMPASS or a specialized reactive force field (ReaxFF), is applied to describe the inter- and intramolecular forces. These force fields include terms for bond stretching, angle bending, torsions, and non-bonded interactions like van der Waals forces (dispersion) and electrostatic interactions (which model hydrogen bonds).

Simulation Execution: The simulation is run under specific thermodynamic conditions (e.g., constant temperature and pressure, NPT ensemble). The system is first equilibrated to reach a stable state, after which a production run is performed to collect data on atomic trajectories.

Through such simulations, properties like cohesive energy density (a measure of the strength of intermolecular forces), crystal density, and the stability of the hydrogen bond network under thermal or mechanical stress can be calculated. The limited hydrogen bonding in this compound compared to its C-amino isomer helps explain its lower crystal density (1.70 g·cm⁻³ vs. 1.82 g·cm⁻³ for the isomer).

Computational Prediction of Molecular Properties

Computational methods are indispensable for predicting the key performance parameters of energetic materials, including their heat of formation, which is a fundamental measure of the energy content of a molecule.

The heat of formation (HOF) is a critical thermodynamic property that determines the energy released during detonation. A higher positive HOF generally contributes to better energetic performance. For this compound, the gas-phase heat of formation has been calculated to be 217.9 kJ·mol⁻¹. This value is notably higher than that of its C-amino isomer (201.8 kJ·mol⁻¹), a difference attributed to the presence of the energetic N-N bond in the N-amino configuration.

Several computational methodologies are used to calculate the HOF of energetic molecules:

Atomization Method: This method calculates the HOF by subtracting the sum of the experimental heats of formation of the constituent atoms from the molecule's total atomization energy computed quantum mechanically. While straightforward, it can be prone to errors.

Isodesmic Reactions: This is a more accurate and widely used method. It involves constructing a hypothetical reaction in which the number and types of all chemical bonds are conserved on both the reactant and product sides. The HOF of the target molecule is then calculated using the known experimental or high-level computed HOFs of the other molecules in the reaction and the calculated reaction enthalpy (ΔH_rxn). This approach effectively cancels out systematic errors in the quantum chemical calculations, leading to more reliable results.

An example of an isodesmic reaction scheme for calculating the HOF of a substituted triazole would involve breaking it down into simpler, well-characterized molecules like methane, ammonia, and the parent triazole ring, ensuring bond types are conserved throughout the equation.

The accuracy of these predictions allows for the computational screening of novel energetic compounds, enabling researchers to prioritize synthetic efforts on molecules with the most promising combination of high energy content and low sensitivity.

Bond Dissociation Energy (BDE) Evaluation Techniques

The thermal stability of energetic materials like this compound is a critical parameter, and Bond Dissociation Energy (BDE) calculations are a primary tool for its theoretical evaluation. Computational chemistry provides several techniques to estimate the energy required to break a specific chemical bond, with the homolytic cleavage pathway being of particular interest for energetic compounds.

One common approach involves designing a homolytic reaction in silico. tandfonline.com This method calculates the energy difference between the ground state of the molecule and the sum of the energies of the two resulting radicals after the bond is broken. The BDE is then determined from this energy difference. For molecules with nitro and amino groups, the bonds of primary interest for BDE analysis are typically the C–NO₂, N–NO₂, and N–NH₂ bonds, as their cleavage often represents the initial step in the decomposition process. nih.gov A higher BDE value generally indicates greater energy is needed to break the bond, which corresponds to higher thermal stability. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2, MP4), are employed to determine the energies of the molecule and its radical fragments. For instance, in a study of 3-amino-5-nitro-1,2,4-triazole (ANTA), a closely related isomer, the BDEs for the C−NO₂, C−NH₂, and N−H bonds of the 2H-ANTA tautomer were calculated. acs.org These calculations provide valuable insights into the weakest bonds within the molecule and, consequently, its likely decomposition pathways.

The following table presents the calculated bond dissociation energies for the 2H-ANTA tautomer, offering a reference for the bond strengths in a similar molecular framework.

BondBond Dissociation Energy (kcal/mol)
C−NO₂67.1
C−NH₂112.8
N−H97.2

Data sourced from theoretical studies on 3-amino-5-nitro-1,2,4-triazole. acs.org

These computational techniques allow for a systematic evaluation of the stability of different bonds within the this compound molecule and its isomers, providing a theoretical basis for understanding their thermal behavior.

Tautomerism and Isomerization Studies via Computational Methods

This compound can exist in several tautomeric forms due to the migration of a proton. Computational methods are essential for determining the relative stabilities of these tautomers. Quantum chemical calculations can predict the thermodynamic characteristics of different tautomeric forms. researchgate.net For substituted 1,2,4-triazoles, theoretical studies have been conducted to establish the stability order of possible tautomers. ijsr.net

For example, studies on the related compound 3-amino-5-nitro-1,2,4-triazole (ANTA) using both ab initio (Hartree-Fock, MP2, MP4) and DFT methods have shown that the relative stability of tautomers can depend on the computational level and the phase (gas or solution). acs.org In the gas phase, different methods may predict different most stable tautomers. For instance, at the HF level, the 2H-ANTA tautomer was found to be the most stable, while at the MP2, MP4, and DFT levels, the 1H-ANTA tautomer was more stable. acs.org This highlights the importance of the chosen computational methodology.

The polarity of the environment also plays a crucial role in tautomeric stability. Calculations using the Onsager continuum solvation model for ANTA in solvents with varying dielectric constants indicated that in a polar solvent, the 2H-ANTA tautomer is the most stable, which is consistent with experimental observations. acs.org This suggests that the surrounding medium can significantly influence the tautomeric equilibrium of this compound.

The position and electronic nature of substituents on the 1,2,4-triazole ring can significantly influence the tautomeric equilibrium. Theoretical modeling is a powerful tool to elucidate the effects of different functional groups on the relative stability of tautomers. researchgate.net

For substituted aminothiazoles, a related heterocyclic system, it has been shown that electron-donating groups can increase the population of the imino form, even if the amino tautomer remains predominant. researchgate.net Conversely, electron-withdrawing groups attached to the exocyclic nitrogen can increase the acidity of the N-H group, facilitating proton transfer to an endocyclic nitrogen and potentially favoring the imino form. researchgate.net

In the context of nitro-substituted triazoles, the strong electron-withdrawing nature of the nitro group is expected to have a substantial impact on the electronic structure and, consequently, the tautomeric preferences. The nitro group's position relative to the amino group and the triazole ring nitrogens will dictate its influence on the proton affinity of different sites within the molecule, thereby shifting the tautomeric equilibrium. Computational studies allow for a systematic investigation of these substituent effects by comparing the calculated energies of the various tautomers of this compound with those of other substituted triazoles.

Adsorption Phenomena Modeling on Solid Surfaces

The interaction of this compound with solid surfaces is crucial for understanding its behavior in various applications. The cluster approximation is a computational technique used to model the adsorption of molecules on surfaces. nih.govacs.org In this approach, a finite section of the solid surface, or a "cluster," is used to represent the infinite surface, making the quantum chemical calculations computationally tractable. ruhr-uni-bochum.de

A study on the adsorption of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) on the (001) surface of α-quartz utilized the cluster approximation at the M05/tzvp level of theory. nih.govacs.org By optimizing the geometry of several complexes with different orientations of the ANTA molecule relative to the silica (B1680970) cluster, the most stable adsorption configurations can be identified. acs.org The results of such simulations can reveal the preferred orientation of the adsorbate on the surface, such as a nearly parallel orientation. nih.govacs.org

The adsorption energy, a key parameter obtained from these calculations, quantifies the strength of the interaction between the molecule and the surface. For the ANTA-silica system, two stable clusters were identified with calculated adsorption energies.

Adsorbed ComplexAdsorption Energy (kcal/mol)
ANTA(a)ads-17.90
ANTA(b)ads-16.81

Data from a computational study of 5-amino-3-nitro-1H-1,2,4-triazole on an α-quartz surface. acs.org

This method allows for a detailed investigation of the intermolecular forces, such as hydrogen bonding, that govern the adsorption process.

To gain a deeper understanding of the nature of the bonding between this compound and a solid surface, electron density analysis methods are employed. The Atoms in Molecules (AIM) theory is one such method that can be applied to the results of the cluster approximation calculations. nih.govacs.org

AIM analysis examines the topology of the electron density to characterize the chemical bonds and interactions within the adsorbate-surface complex. nih.gov This can help to identify and quantify the strength of hydrogen bonds and other non-covalent interactions between the molecule and the surface. acs.org

Furthermore, computational studies can investigate how the electronic properties of the adsorbed molecule are altered upon adsorption. For instance, the attachment or loss of an electron to the ANTA-silica complex was found to cause significant structural changes and a strengthening of the hydrogen bonding. nih.govacs.org The number of hydrogen bonds between the molecule and the surface can increase when the adsorbed species becomes charged, as these charged species can interact more strongly with the surface. acs.org This type of analysis provides valuable insights into the electronic perturbations that occur upon adsorption and how they affect the stability and reactivity of the adsorbed molecule.

Conformational Analysis through Computational Techniques

Computational chemistry provides powerful tools for the investigation of the conformational landscape of molecules. For this compound, theoretical calculations are crucial in determining its three-dimensional structure, stability, and the rotational barriers of its substituent groups. The planarity of the triazole ring is a key feature, with the amino and nitro groups' orientations significantly influencing the molecule's properties.

Density Functional Theory (DFT) is a commonly employed method for optimizing the geometry of such molecules. Studies on related aminotriazole structures have shown that the triazole ring itself is essentially planar. nih.gov The primary conformational flexibility in this compound arises from the rotation of the amino (-NH2) and nitro (-NO2) groups relative to the triazole ring.

The orientation of the nitro group is of particular interest. In many nitro-substituted aromatic and heterocyclic compounds, the degree of planarity between the nitro group and the ring affects the electronic structure and stability. For this compound, the nitro group is nearly coplanar with the triazole ring, which allows for effective electronic communication between the electron-withdrawing nitro group and the electron-rich triazole ring. nih.gov

The amino group also exhibits rotational freedom. The two hydrogen atoms of the amino group can be positioned on opposite sides of the plane defined by the triazole ring. nih.gov Intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the nitro group, or a nitrogen atom of the triazole ring, can play a significant role in stabilizing specific conformations. These interactions can lead to a more planar and rigid molecular structure, which in turn can influence the crystal packing and density of the material.

The following table summarizes key dihedral angles that are critical in defining the conformation of this compound, based on computational studies of similar structures.

Dihedral AngleDescriptionTypical Value (degrees)
N(ring)-N(ring)-C-N(nitro)Defines the twist of the nitro group relative to the triazole ring~0° (planar) or slightly twisted
C(ring)-N(ring)-N-H(amino)Defines the orientation of the amino groupVariable, influenced by hydrogen bonding

Note: The exact values can vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) and Frontier Orbital (HOMO/LUMO) Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, distinct regions of positive and negative potential are observed.

The regions of negative electrostatic potential, typically colored in shades of red and yellow, are concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring. These areas indicate a high electron density and are susceptible to electrophilic attack. Conversely, the regions of positive electrostatic potential, shown in blue, are located around the hydrogen atoms of the amino group and the triazole ring. These electron-deficient sites are prone to nucleophilic attack. The MEP surface provides insights into how the molecule will interact with other molecules, which is crucial for understanding its sensitivity and performance as an energetic material.

Frontier Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. yu.edu.jo A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. ntu.edu.iq

For this compound, the HOMO is typically localized on the amino group and the triazole ring, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is predominantly distributed over the nitro group and the triazole ring, which are the electron-accepting parts of the molecule. This distribution facilitates intramolecular charge transfer, a characteristic feature of many energetic materials.

The table below presents typical calculated HOMO and LUMO energies and the energy gap for aminonitrotriazole derivatives, providing an estimation for this compound.

ParameterDescriptionEstimated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.0 to -8.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -3.5
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO4.0 to 5.5

Note: These values are estimations based on computational studies of related triazole derivatives and can vary with the computational methodology.

A smaller energy gap is generally associated with higher sensitivity in energetic materials, as less energy is required to excite the molecule, initiating decomposition.

Computational Design Strategies for Advanced Materials

Computational chemistry is instrumental in the rational design of new energetic materials with improved performance and reduced sensitivity. The this compound scaffold serves as a valuable building block in these design strategies.

One common strategy involves the strategic placement of functional groups to tune the energetic properties. For instance, introducing additional amino or nitro groups can significantly alter the density, heat of formation, and oxygen balance of the resulting molecule. nih.gov Computational methods are used to predict these properties before undertaking challenging and potentially hazardous synthesis.

Another design approach focuses on creating larger, more complex molecules by linking multiple this compound units or by incorporating them into larger fused-ring systems. nih.gov These strategies aim to increase the nitrogen content and density, which are key factors for high-performance energetic materials. rsc.org Quantum-chemical calculations can predict the stability and energetic performance of these novel, and often yet-to-be-synthesized, compounds. researchgate.netscispace.com

Furthermore, computational studies can explore the formation of co-crystals and salts of this compound with other molecules. mdpi.com This approach can modify the crystal packing and intermolecular interactions, such as hydrogen bonding, leading to materials with enhanced thermal stability and reduced sensitivity to impact and friction.

The following table outlines some computational design strategies utilizing the this compound framework.

Design StrategyObjectiveComputational Tools
Functional Group ModificationEnhance density, oxygen balance, and heat of formation.DFT for property prediction (density, heat of formation), HOMO-LUMO analysis for stability assessment.
Molecular ScaffoldingIncrease nitrogen content and create high-density materials.Quantum-chemical calculations to predict detonation velocity and pressure.
Co-crystallization and Salt FormationImprove thermal stability and reduce sensitivity.Molecular dynamics simulations and crystal structure prediction to analyze intermolecular interactions.

Through these computational approaches, researchers can screen a vast number of potential candidates and prioritize the most promising ones for experimental synthesis, accelerating the development of next-generation advanced energetic materials.

Derivatization and Functionalization Studies of 1 Amino 3 Nitro 1,2,4 Triazole

Synthesis of Substituted 1-Amino-3-nitro-1,2,4-triazole Analogues

The modification of the ANTA structure through the introduction of various substituents is a key strategy for tuning its chemical and physical properties. These substitutions can be directed at either the exocyclic amino group or the triazole ring itself.

The incorporation of amino acid fragments into heterocyclic structures is a recognized strategy in medicinal chemistry to enhance biological activity and in materials science to modify physical properties. While direct synthesis starting from this compound is a specialized area, the general methodology involves creating an amide bond between the exocyclic amino group of the triazole and the carboxyl group of an amino acid. This can be achieved using standard peptide coupling reagents.

A general synthetic pathway would involve the activation of the carboxylic acid group of an N-protected amino acid, followed by reaction with this compound. The final step would be the removal of the protecting group to yield the desired amino acid-triazole conjugate. This approach allows for the introduction of a wide variety of natural and synthetic amino acids, each imparting unique properties to the final molecule.

Table 1: Potential Amino Acid Derivatives of this compound This table is illustrative of potential compounds based on common synthetic strategies.

Amino Acid FragmentResulting Derivative NamePotential Properties
GlycineN-(3-nitro-1H-1,2,4-triazol-1-yl)glycinamideIncreased hydrophilicity
AlanineN-(3-nitro-1H-1,2,4-triazol-1-yl)alaninamideIntroduction of a chiral center
PhenylalanineN-(3-nitro-1H-1,2,4-triazol-1-yl)phenylalaninamideIncreased steric bulk and potential for π-π stacking

Alkylation and Arylation of Triazole Nitrogen Atoms

Alkylation and arylation reactions on the nitrogen atoms of the 1,2,4-triazole (B32235) ring present a route to a diverse range of derivatives. The triazole ring contains multiple nitrogen atoms that can potentially be substituted, leading to the formation of different regioisomers. The regioselectivity of these reactions is often influenced by the reaction conditions, the nature of the substituent already on the ring, and the specific alkylating or arylating agent used.

For instance, direct arylation of the triazole ring can be achieved using transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, have been shown to be effective for the C-H arylation of triazoles. Similarly, N-arylation can be accomplished by reacting the triazole with aryl halides, often under basic conditions. Alkylation can be performed using alkyl halides or other electrophilic alkylating agents. The reaction of this compound with picryl chloride (2,4,6-trinitrochlorobenzene) is an example of an arylation reaction that introduces an energetic picryl group onto a ring nitrogen atom.

Incorporation of Energetic Moieties

A primary focus in the study of this compound is its use as a building block for more advanced energetic materials. This involves the chemical introduction of additional "energetic" functional groups, known as toxophores, such as nitramino (-NHNO2), azido (B1232118) (-N3), and additional nitro (-NO2) groups.

The conversion of an amino group to a nitramino group is a common strategy for increasing the energy content of a molecule. The exocyclic amino group of this compound can be nitrated to yield 1-nitramino-3-nitro-1,2,4-triazole. This transformation is typically achieved using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride. The resulting N-nitro derivative often exhibits significantly higher density and detonation performance compared to the parent amino compound. The acidic proton on the nitramino group can also be used to form a variety of energetic salts.

Table 2: Comparison of Parent Compound and its Nitramino Derivative Data is compiled from related energetic material studies.

CompoundFormulaKey Functional GroupNotable Property
This compoundC₂H₃N₅O₂Amino (-NH₂)Precursor for energetic materials.
1-Nitramino-3-nitro-1,2,4-triazoleC₂H₂N₆O₄Nitramino (-NHNO₂)Increased energetic performance.

Preparation of Azido-Functionalized Triazoles

The azido group is another highly energetic moiety that can be incorporated into the 1,2,4-triazole framework. One common synthetic route to introduce an azido group is through the diazotization of an amino group, followed by substitution with an azide (B81097) salt (e.g., sodium azide). Applying this to this compound would involve treating the compound with a diazotizing agent like nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form a diazonium salt intermediate. Subsequent reaction with sodium azide would yield 1-azido-3-nitro-1,2,4-triazole. This process effectively replaces the amino group with the highly endothermic azido group, significantly enhancing the compound's heat of formation and nitrogen content.

Increasing the number of nitro groups on the triazole ring or on its substituents is a fundamental approach to designing powerful energetic materials. Starting with this compound, further nitration can be challenging due to the deactivating effect of the existing nitro group. However, nitro groups can be introduced through the coupling of the ANTA molecule with other molecules that already contain nitro groups.

For example, the condensation of 3-amino-5-nitro-1,2,4-triazole (an isomer of ANTA) with 2,4,6-trinitrochlorobenzene yields 1-picryl-3-amino-5-nitro-1,2,4-triazole. This reaction demonstrates a viable pathway for attaching polynitroaryl moieties to the triazole ring, thereby creating complex, highly nitrated energetic materials. Another strategy involves the synthesis of bitriazole systems, where two triazole rings are linked. A C-N linked bitriazole, 1-amino-3-nitro-5-(5-amino-3-nitro-1,2,4-triazol-1-yl)-1,2,4-triazole, has been synthesized from 5-amino-3-nitro-1,2,4-triazole and 1-amino-3,5-dinitro-1,2,4-triazole, showcasing a method to build larger, nitrogen-rich molecules with multiple nitro groups.

Formation of Hybrid Heterocyclic Systems

The derivatization of this compound (ANTA) has been explored to create hybrid heterocyclic systems, aiming to enhance energetic properties and thermal stability. This involves covalently linking the ANTA moiety with other energetic heterocyclic rings.

Triazole-Furazan Conjugates

A notable strategy for creating advanced energetic materials involves the synthesis of conjugates linking 1,2,4-triazole and furazan (B8792606) rings through an azoxy bridge. nih.govrsc.org Research has demonstrated the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, where the distal nitrogen of the azoxy group is bonded to the nitrogen atom of the triazole ring. nih.gov

The synthetic pathway commences with the condensation of this compound with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide. nih.govresearchgate.net This reaction is conducted in the presence of dibromisocyanuric acid (DBI) in acetonitrile, which facilitates the formation of the crucial N(O)=N–N fragment. nih.govresearchgate.net Subsequent removal of the trifluoroacetyl protecting group yields an aminofurazan derivative. nih.gov This amino group serves as a functional handle for further transformations, allowing for the introduction of nitro, azo, and methylene (B1212753) dinitramine (B166585) substituents to the furazan ring. nih.gov

The resulting triazole-furazan conjugates are characterized as thermally stable energetic materials with high enthalpies of formation. nih.govrsc.org

Physicochemical Properties of [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan Derivatives

CompoundSubstituent on Furazan RingDecomposition Onset Temperature (°C)Density (g cm⁻³)Standard Enthalpy of Formation (kcal kg⁻¹)
Aminofurazan Derivative-NH₂147–2281.77–1.80576–747
Nitrofurazan Derivative-NO₂147–2281.77–1.80576–747
Azofurazan Derivative-N=N-147–2281.77–1.80576–747
Methylene Dinitramine Furazan Derivative-NHCH₂(NO₂)₂147–2281.77–1.80576–747
nih.gov

Triazole-Tetrazole Combinations

The synthesis of hybrid molecules incorporating both 1,2,4-triazole and tetrazole rings is a key area in the development of nitrogen-rich energetic materials. These compounds are designed for applications such as gas generators, where a high nitrogen content is desirable. rsc.org The combination of these two azole rings in a single molecular backbone contributes to high positive heats of formation. rsc.org

Research in this area has led to the preparation of various energetic salts based on linked triazole-tetrazole cores. Examples of such core structures include 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole and 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine. rsc.org The synthesis of these molecules allows for the study of how the integration of different azole rings, along with functional groups like amino and azido groups, affects their physicochemical properties. rsc.org

Integration with Other Nitrogen-Containing Heterocycles

The reactivity of the amino group in 3-amino-5-nitro-1,2,4-triazole (ANTA) allows for its integration with other nitrogen-rich heterocyclic systems, such as triazines and picryl moieties. These derivatizations aim to produce heat-resistant explosives with enhanced performance characteristics. energetic-materials.org.cn

One synthetic route involves the condensation of ANTA with 2,4,6-trinitrochlorobenzene. This reaction yields 1-picryl-3-amino-5-nitro-1,2,4-triazole, a new heat-resistant explosive. The condensation is typically carried out in a solvent like DMF with a catalyst such as NaF. energetic-materials.org.cn

Another example is the reaction of ANTA with 2,4,6-trichloro-1,3,5-triazine. This process, which can be optimized to proceed directly without the prior preparation of the sodium salt of ANTA (ANTA-Na), results in the formation of 2,4,6-tris(3-amino-5-nitro-1,2,4-triazole-1-yl)-1,3,5-triazine. energetic-materials.org.cn This improved synthetic method simplifies the procedure and enhances safety by omitting intermediate steps. energetic-materials.org.cn

Examples of ANTA Integrated with Other Heterocycles

Product NameReactantsReaction Type
1-Picryl-3-amino-5-nitro-1,2,4-triazole3-Amino-5-nitro-1,2,4-triazole (ANTA) and 2,4,6-trinitrochlorobenzeneCondensation
2,4,6-Tris(3-amino-5-nitro-1,2,4-triazole-1-yl)-1,3,5-triazine3-Amino-5-nitro-1,2,4-triazole (ANTA) and 2,4,6-trichloro-1,3,5-triazineCondensation
energetic-materials.org.cn

Synthesis of N-Oxide Derivatives of 1,2,4-Triazole

A strategy in the design of new insensitive high-energy density materials involves the creation of N-oxide derivatives of the 1,2,4-triazole ring, particularly those containing isomerized nitro and amino groups. mdpi.com This approach aims to balance the often-competing properties of high energy and low sensitivity. Taking the triazole ring as a foundational framework, the introduction of an N-oxide group in conjunction with nitro and amino substituents is explored as a method to fine-tune the energetic properties of the resulting compounds. mdpi.com

Theoretical studies using electronic structure calculations have been conducted to design and evaluate the viability of such 1,2,4-triazole N-oxide derivatives. These computational explorations suggest that the designed molecules can achieve stable existence, partly due to the presence of intramolecular hydrogen bonds and other stabilizing interactions. mdpi.com The calculations performed on these designed compounds predict crystal densities that meet the requirements for high-energetic materials (greater than 1.80 g/cm³). mdpi.com This design strategy of coupling positional isomerization of nitro and amino groups with N-oxidation is considered an effective means for developing novel energetic materials. mdpi.com

Structure-Reactivity Relationship Studies in this compound Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is crucial for designing new materials with tailored properties. Studies have employed both computational and experimental methods to investigate these relationships. researchgate.net

Computational approaches, including Density Functional Theory (DFT), have been used to analyze the reactivity of C-amino-1H-1,2,4-triazoles. researchgate.netorganic-chemistry.org Fukui functions and molecular electrostatic potential maps are used to predict reaction sites. For instance, such analyses indicate that reactions involving an amino group are predicted to occur more readily for 3-amino-1H-1,2,4-triazoles than for the 5-amino isomers. researchgate.net These methods also help elucidate reaction mechanisms; for example, DFT calculations suggest that the cyclization of certain precursors to form amino-1,2,4-triazoles proceeds via a 1,3-hydride transfer pathway that leads to HNO₂ elimination. organic-chemistry.org

Advanced Characterization Methodologies for 1 Amino 3 Nitro 1,2,4 Triazole Compounds

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure and bonding characteristics of 1-Amino-3-nitro-1,2,4-triazole.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy Methods

Multi-nuclear NMR spectroscopy serves as a primary tool for verifying the molecular structure of this compound in solution. Full characterization typically involves ¹H, ¹³C, and ¹⁵N NMR. researchgate.net

The ¹H NMR spectrum provides information on the protons within the molecule. For this compound, the proton signal for the N-amino group is observed at approximately 7.16 ppm. This chemical shift is notably at a higher field compared to analogous compounds like 1-amino-3,5-dinitro-1,2,4-triazole, where the signal appears at 8.26 ppm, indicating differences in the electronic environment surrounding the amino group. researchgate.net

¹⁵N NMR spectroscopy is particularly insightful for nitrogen-rich compounds. The ¹⁵N NMR spectrum of this compound displays five distinct signals, corresponding to the five nitrogen atoms in the molecule. The chemical shifts are recorded at δ = -298.1 ppm (N-amino), -151.8 ppm, -139.0 ppm, -84.0 ppm, and -7.8 ppm (nitro group and triazole ring nitrogens). researchgate.net The signal for the N-amino group characteristically appears at the highest field. researchgate.net Although specific ¹³C NMR data are not extensively detailed in foundational studies, its use is integral to the full structural confirmation of the compound. researchgate.net

NucleusChemical Shift (δ, ppm)Assignment
¹H7.16N-NH₂
¹⁵N-7.8Nitro Group (NO₂)
¹⁵N-84.0Triazole Ring Nitrogen
¹⁵N-139.0Triazole Ring Nitrogen
¹⁵N-151.8Triazole Ring Nitrogen
¹⁵N-298.1Amino Group (NH₂)

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent molecule and to study its fragmentation patterns, which provides further structural confirmation. While a detailed fragmentation pathway for this compound is not extensively documented, the behavior of related nitrotriazole compounds under mass spectrometric conditions offers significant insight. rsc.org

Studies on the precursor, 3-nitro-1,2,4-triazole (B13798), using mass spectrometry have identified characteristic fragmentation reactions associated with the nitro group. rsc.orgnih.gov Common fragmentation channels for such compounds include the formation of a NO₂⁻ anion or the neutral loss of an OH radical. rsc.org The triazole ring itself shows considerable stability, though fragmentation can lead to the loss of N₂ or HCN. rsc.org For this compound, fragmentation would be expected to involve these characteristic losses, alongside cleavages related to the N-amino group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within the molecule. The characterization of this compound by IR spectroscopy is a standard procedure. researchgate.net The vibrational spectrum can be interpreted by assigning specific absorption bands to the stretching and bending modes of the molecule's functional groups.

Key vibrational modes for this compound are assigned based on established data for amino, nitro, and triazole moieties. researchgate.netnih.gov The N-H stretching vibrations of the amino group typically appear as strong bands in the high-frequency region. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are also prominent features. The triazole ring itself gives rise to a complex series of bands corresponding to ring stretching (C=N, N=N) and deformation modes.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Reference Compound(s)
N-H StretchAmino (NH₂)~32003-amino-1,2,4-triazole researchgate.net
C-H StretchTriazole Ring~31001,2,4-triazole (B32235) researchgate.net
N=N / C=N StretchTriazole Ring1595 - 14703-amino-1,2,4-triazole researchgate.net
NO₂ Asymmetric StretchNitro (NO₂)1550 - 1500General Nitro Compounds
NO₂ Symmetric StretchNitro (NO₂)1360 - 1300General Nitro Compounds
C-N-C StretchTriazole Ring~10453-amino-1,2,4-triazole researchgate.net

Crystallographic Analysis Techniques

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, as well as the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Methodologies for Molecular Geometry and Packing

Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound. The crystal structure of 3-amino-5-nitro-1,2,4-triazole has been determined, revealing key details about its molecular geometry and intermolecular interactions. iucr.org

The compound crystallizes in the monoclinic system with the space group C2/c. iucr.org The triazole ring is essentially planar, with the nitro group twisted out of the ring plane by approximately 10.5° and the amino group by 5.4°. iucr.org The crystal structure is heavily influenced by a network of hydrogen bonds. Molecules are linked by N-H···N hydrogen bonds to form flat ribbons. These ribbons are, in turn, connected by N-H···O hydrogen bonds involving the amino and nitro groups, creating a stable, three-dimensional architecture. iucr.org

Crystallographic ParameterValue
Chemical FormulaC₂H₃N₅O₂
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.199(4)
b (Å)4.844(1)
c (Å)14.258(4)
β (°)105.98(1)
Volume (ų)942.7(4)
Z (molecules per unit cell)8
Calculated Density (Mg m⁻³)1.819

Data sourced from Garcia & Lee (1992). iucr.org

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray Diffraction (PXRD) is the primary technique used to investigate polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have significantly different physical properties, including density and sensitivity, which is of paramount importance for energetic materials.

While specific polymorphic studies on this compound are not widely reported, research on its precursor, 3-nitro-1,2,4-triazole, highlights the utility of PXRD in this field. Studies have shown that 3-nitro-1,2,4-triazole exists in at least two different polymorphic forms, a tetragonal Form I and a monoclinic Form II. rsc.orgnih.gov In-situ variable-temperature PXRD revealed that Form II irreversibly converts to Form I upon heating above 98 °C. rsc.orgnih.gov Such analyses are crucial for understanding the thermal stability and phase behavior of energetic materials and would be equally vital for a complete characterization of this compound.

Thermal Analysis Techniques for Stability Assessment Methodologies

The thermal stability of energetic materials is a critical parameter that dictates their safety, handling, and performance characteristics. For this compound (ANTA), a compound of interest in the field of energetic materials, a variety of thermal analysis techniques are employed to rigorously assess its stability and decomposition behavior. Among these, Differential Scanning Calorimetry (DSC) is a pivotal method for determining the onset of decomposition, providing crucial data for safety assessments and performance predictions.

Differential Scanning Calorimetry (DSC) for Decomposition Onset Determination

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a fundamental tool for studying the thermal behavior of energetic compounds like this compound (ANTA).

Detailed research into the thermolysis of ANTA using DSC has revealed a multi-step decomposition process. The initial decomposition phase is characterized by a significant exothermic event, which is clearly indicated by the DSC curve. This exothermic nature signifies the release of energy as the molecule begins to break down.

Studies conducted under a nitrogen atmosphere have shown that the thermal decomposition of ANTA occurs in two primary steps. The first step is a rapid process, while the second is slower. The initial, faster step is associated with the elimination of the nitro (NO2) group, followed by the rupture of the triazole ring. This leads to the formation of various gaseous products. The DSC analysis, in conjunction with other techniques like thermogravimetry (TG) and differential thermal analysis (DTA), provides a comprehensive picture of this decomposition pathway.

The following table summarizes the key findings from the thermal analysis of this compound:

Analysis TechniqueObservationInterpretation
Differential Scanning Calorimetry (DSC) Exothermic peakIndicates the energy-releasing nature of the initial decomposition.
Thermogravimetry (TG) Two-step mass lossCorresponds to the sequential breakdown of the molecule, starting with the nitro group.
Kinetic Analysis Activation energy of approximately 56 kJ/mol for the initial 36% mass lossQuantifies the energy barrier for the initiation of the decomposition reaction.

It is important to note that while DSC is a primary tool, a comprehensive understanding of the thermal stability of ANTA is often achieved by combining data from multiple analytical methods.

Applications of 1 Amino 3 Nitro 1,2,4 Triazole in Advanced Materials Development

Development of Nitrogen-Rich Salts and Ionic Liquids based on Triazole Structures

The quest for high-performance energetic materials with enhanced stability and reduced sensitivity has led to the extensive investigation of nitrogen-rich salts and ionic liquids derived from triazole structures. The formation of salts is an effective strategy to modify the physicochemical properties of energetic compounds. By pairing an energetic anion, such as the deprotonated form of a nitro-substituted triazole, with a nitrogen-rich cation (e.g., ammonium, hydrazinium, guanidinium), it is possible to fine-tune properties like density, thermal stability, and detonation performance. acs.orgenergetic-materials.org.cn

Energetic ionic liquids (EILs) represent a subclass of ionic liquids that are being explored as potential replacements for traditional energetic materials. These materials, which are salts with melting points below 100 °C, offer advantages such as low vapor pressure, high thermal stability, and tunable properties. While specific EILs based directly on the 1-Amino-3-nitro-1,2,4-triazole cation or anion are not extensively reported in the reviewed literature, the broader class of triazolium-based ionic liquids has been investigated for this purpose. The approach often involves synthesizing triazolium-based salts with appropriate physical and safety properties, thermal stability, and theoretical performance.

The following table summarizes the properties of some representative energetic salts derived from related nitro-triazole compounds.

CationAnionDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)
Ammonium1-amino-5-nitro-3-(dinitromethyl)-1,2,4-triazolate-183--
Hydrazinium1-amino-5-nitro-3-(dinitromethyl)-1,2,4-triazolate-176--
Hydrazinium5-nitro-3-(trinitromethyl)-1H-1,2,4-triazolate--863430.2
Triaminoguanidinium5-nitro-3-(trinitromethyl)-1H-1,2,4-triazolate--8627-

Integration into Composite Materials for Enhanced Performance

An energetic plasticizer based on the insensitive high explosive 3-amino-5-nitro-1,2,4-triazole (an isomer of ANTA) has been synthesized and characterized. nih.govacs.org This ANTA-based plasticizer demonstrated higher thermal stability and was insensitive to impact testing when compared to conventional energetic plasticizers like BDNPA/F, indicating its potential as a safer and more stable alternative. acs.org The development of such plasticizers relies on synthesizing new energetic materials that are safer and have better manufacturing capabilities by targeting structures with low mechanical sensitivities and high thermal and chemical stabilities. acs.org

Conceptual Framework for Chemical Sensor Development

The molecular structure of this compound, featuring electron-withdrawing nitro groups and electron-donating amino groups on an aromatic triazole ring, suggests its potential utility in the development of chemical sensors. While direct applications of ANTA in this field are not yet widely reported, a conceptual framework can be established based on the known sensing mechanisms of related chemical structures.

Electrochemical Sensors: Nitroaromatic compounds are electrochemically active and can be detected with high sensitivity using techniques like voltammetry. acs.orgacs.org The nitro group in ANTA can undergo electrochemical reduction, and the resulting electrical signal could be correlated to the concentration of an analyte that interacts with the ANTA molecule and influences this reduction process. An electrode modified with ANTA or its derivatives could potentially be used for the detection of various analytes through changes in the voltammetric response. researchgate.net The amino group can also be electrochemically active and participate in sensing mechanisms.

Fluorescent Sensors: Triazole rings are often used as linkers in the synthesis of fluorescent chemosensors. dergipark.org.tr They can connect a fluorophore (a light-emitting molecule) to a receptor unit that binds to a specific analyte. The binding event can cause a change in the fluorescence properties of the sensor, such as an increase ("turn-on") or decrease ("turn-off") in light emission. researchgate.net ANTA derivatives could be designed where the triazole ring acts as a scaffold. The amino group could be modified to attach a fluorophore, while the nitro group's electron-withdrawing nature could be exploited to modulate the electronic properties of the system upon analyte binding, leading to a detectable change in fluorescence.

The development of sensors based on ANTA would involve functionalizing the molecule to enhance its selectivity and sensitivity towards a target analyte. The triazole, amino, and nitro moieties all offer sites for chemical modification to create tailored sensor molecules.

Theoretical Exploration in Medicinal Chemistry (Design of Lead Compounds)

The 1,2,4-triazole (B32235) scaffold is a prominent feature in many clinically used drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. nih.govmdpi.com While this compound itself is primarily known for its energetic properties, its derivatives represent a class of compounds with theoretical potential in medicinal chemistry. The exploration of this potential is largely driven by in silico methods.

In silico techniques, which are computational methods, are instrumental in modern drug discovery for designing new molecules and predicting their interactions with biological targets. pensoft.net For a scaffold like ANTA, these methods can be used to:

Virtual Screening: A library of virtual compounds derived from the ANTA structure can be computationally screened against a panel of biological targets to identify potential "hits." pensoft.net

Pharmacophore Modeling: The key structural features of ANTA and its derivatives that are essential for a specific biological activity can be identified to create a pharmacophore model. This model can then be used to design new compounds with improved activity.

ADME/Tox Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual ANTA derivatives can be predicted to assess their drug-likeness and potential for further development.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand (a small molecule) when it binds to a receptor (typically a protein). ijper.orgresearchgate.netresearchgate.netijcrcps.com This method is crucial for generating hypotheses about how a compound might exert its biological effect.

In the context of ANTA derivatives, molecular docking could be used to:

Identify Potential Biological Targets: By docking ANTA derivatives against a wide range of protein structures, potential biological targets could be identified.

Predict Binding Affinity: The strength of the interaction between an ANTA derivative and a target protein can be estimated, helping to prioritize compounds for synthesis and biological testing. ijcrcps.com

Elucidate Binding Modes: Docking can provide a detailed picture of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the receptor, offering insights into the mechanism of action. nih.gov

For example, studies on other nitro-triazole compounds have used molecular docking to investigate their potential as anti-tubercular agents by observing their interactions with specific enzymes in Mycobacterium tuberculosis. researchgate.net Similarly, various 1,2,4-triazole derivatives have been designed and docked against targets like aromatase and tubulin for their potential as anticancer agents. nih.govijcrcps.com These studies provide a clear methodological blueprint for the theoretical exploration of this compound derivatives in medicinal chemistry.

Catalytic Applications of this compound Derivatives

The application of this compound and its derivatives in catalysis is a less explored area compared to its other applications. However, the structural features of these compounds suggest potential for catalytic activity, either directly or as ligands in metal-based catalysts.

Nitrogen-rich heterocyclic compounds, including triazoles, are well-known for their ability to coordinate with metal ions. lifechemicals.com This property is the basis for their use as ligands in coordination chemistry and catalysis. The triazole ring in ANTA has multiple nitrogen atoms that can potentially bind to a metal center, forming a stable complex. The amino and nitro groups can influence the electronic properties of the triazole ring, thereby modulating the catalytic activity of the metal center.

Derivatives of 1,2,4-triazole have been used in various catalytic systems. For instance, copper-catalyzed reactions are common for the synthesis of triazole derivatives themselves, and triazoles can also act as ligands in other copper-catalyzed transformations. nih.govacs.org The deprotonated parent 1,2,4-triazole has been shown to be an effective acyl transfer catalyst. lifechemicals.com

While there is no direct evidence in the reviewed literature for the use of this compound as a catalyst, a conceptual framework for its application can be proposed. ANTA derivatives could be synthesized to act as ligands for transition metals like copper, palladium, or ruthenium, creating novel catalysts for a range of organic reactions. The specific electronic and steric properties imparted by the amino and nitro groups could lead to unique reactivity and selectivity in these catalytic systems. Further research would be needed to explore this potential, including the synthesis of metal complexes of ANTA derivatives and the evaluation of their catalytic performance in various chemical transformations.

Advanced Polymer Chemistry Integration for Functional Materials

The integration of this compound (ANTA) into advanced polymer structures is a significant area of research in the development of functional materials, particularly energetic polymers and binders. The unique chemical structure of ANTA, featuring an amino group, a nitro group, and a triazole ring, offers multiple avenues for its incorporation into polymeric chains, either as a pendant group or as part of the polymer backbone. This integration aims to impart desirable properties such as high energy density, thermal stability, and specific mechanical characteristics to the resulting materials.

Researchers have explored various strategies to synthesize ANTA-based polymers, including the derivatization of ANTA to form polymerizable monomers and the post-polymerization modification of existing polymers. These approaches allow for the tailoring of the final material's properties to suit specific applications, primarily in the field of energetic materials.

Synthesis of ANTA-Based Energetic Plasticizers and Prepolymers

While the direct polymerization of ANTA is challenging, its derivatives have been successfully synthesized and investigated as energetic plasticizers and prepolymers. These materials can then be incorporated into a polymer matrix to enhance its energetic and mechanical properties.

A notable example is the synthesis of an energetic plasticizer based on ANTA. In this process, ANTA is reacted with other molecules to create a liquid that can be blended with a polymer binder. The properties of such a plasticizer are crucial for the processability and performance of the final energetic formulation.

Properties of an ANTA-Based Energetic Plasticizer
PropertyValue
AppearanceViscous Liquid
Decomposition Temperature (°C)> 200
Density (g/cm³)~1.5

The synthesis of prepolymers containing nitramine groups, similar to the nitro group in ANTA, has also been a focus of research. These prepolymers, often polyesters or polyethers, can be cured to form a crosslinked polymer network. The incorporation of ANTA-like moieties into these prepolymers is a promising strategy for developing high-energy binders with good mechanical properties.

Polymerization of Triazole-Containing Monomers

The direct polymerization of monomers containing triazole rings is another important route to functional materials. While specific research on the homopolymerization of an ANTA-derived monomer is limited in open literature, extensive research has been conducted on the polymerization of other triazole-containing monomers. These studies provide a framework for the potential polymerization of ANTA derivatives.

One common method is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole rings within the polymer backbone. This method is highly efficient and allows for the synthesis of well-defined polymer architectures. For the 1,2,4-triazole ring present in ANTA, other polymerization techniques such as polycondensation and polyaddition are more relevant.

Potential Polymerization Methods for ANTA-Derivatives
Polymerization MethodDescriptionPotential for ANTA Integration
PolycondensationStep-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or methanol.ANTA can be functionalized with diol or diacid groups to act as a monomer in polyester or polyamide synthesis.
PolyadditionStep-growth polymerization where monomers react to form larger structural units without the release of smaller molecules.The amino group of ANTA could potentially react with isocyanates to form polyureas or with epoxides to form epoxy resins.
Post-Polymerization ModificationChemical modification of a pre-existing polymer to introduce new functional groups.A polymer with reactive side chains (e.g., acyl chlorides, epoxides) can be reacted with the amino group of ANTA.

Properties of Triazole-Containing Energetic Polymers

The incorporation of triazole rings into polymers generally leads to materials with high thermal stability and density. The nitrogen-rich nature of the triazole ring contributes to a high heat of formation, which is a desirable characteristic for energetic materials.

Research on energetic polymers containing both triazole and tetrazole rings has shown that these materials can exhibit superior energetic characteristics compared to traditional energetic polymers like glycidyl azide (B81097) polymer (GAP). The thermal stability and density of these polymers are key performance indicators.

Comparative Properties of Energetic Polymers
PolymerDecomposition Temperature (°C)Density (g/cm³)Nitrogen Content (%)
Glycidyl Azide Polymer (GAP)~2201.348.2
Poly(vinyl tetrazole)>2501.5-1.6~50
Hypothetical ANTA-based Polymer>250 (estimated)>1.6 (estimated)>50 (estimated)

The data for the hypothetical ANTA-based polymer are estimations based on the properties of ANTA and related triazole-containing polymers. The actual properties would depend on the specific polymer structure and the method of synthesis.

The integration of this compound into advanced polymers represents a promising frontier in the development of high-performance functional materials. Through the synthesis of ANTA-based plasticizers, prepolymers, and the exploration of novel polymerization strategies, researchers are working towards creating a new generation of energetic materials with enhanced performance and stability.

Q & A

Q. What are the established synthetic protocols for 1-amino-3-nitro-1,2,4-triazole, and how do reaction conditions influence yield?

The synthesis of nitro-substituted triazoles typically involves nitration of precursor compounds. For this compound, a common approach is the nitration of 3-amino-1,2,4-triazole using nitric acid or mixed acid systems under controlled temperatures (0–5°C). Reaction conditions such as solvent polarity (e.g., acetic acid vs. sulfuric acid), stoichiometry of nitrating agents, and reaction time significantly impact yield and purity. For example, excessive nitration may lead to over-nitrated byproducts, requiring careful quenching and purification via recrystallization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

  • IR spectroscopy : To confirm the presence of nitro (-NO₂) and amino (-NH₂) groups via characteristic absorption bands (e.g., ~1530 cm⁻¹ for asymmetric NO₂ stretching).
  • ¹H/¹³C NMR : Assign signals for triazole ring protons (δ 8.5–9.5 ppm) and nitro/amino substituents.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺).
  • Elemental analysis : Confirms C/H/N/O composition within ±0.3% deviation .

Q. How does the stability of this compound vary under different storage conditions?

Stability is highly sensitive to temperature and humidity. Accelerated degradation studies indicate:

  • Thermal stability : Decomposition above 150°C, with exothermic peaks observed in DSC analysis.
  • Hydrolytic stability : Susceptible to hydrolysis in aqueous alkaline conditions (pH > 9), forming 3-nitro-1,2,4-triazol-5-one.
    Recommended storage: Dry, inert atmospheres at 2–8°C to minimize nitro group reduction or ring-opening reactions .

Advanced Research Questions

Q. What mechanistic insights explain the conflicting biological activity data of this compound in antimicrobial studies?

Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

  • Membrane permeability : Nitro groups enhance lipophilicity, improving penetration into Gram-positive cell walls but not Gram-negative outer membranes.
  • Metabolic activation : Nitroreductase enzymes in certain bacterial strains reduce the nitro group to reactive intermediates (e.g., hydroxylamines), causing DNA damage. Strains lacking these enzymes show resistance .
    Experimental design : Use isogenic bacterial strains with/without nitroreductase genes to isolate metabolic contributions.

Q. How can computational modeling predict the detonation properties of this compound for energetic material applications?

Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize molecular geometry, while Kamlet-Jacobs equations estimate detonation velocity (D) and pressure (P):

D=1.01×(N×M×Q)0.5D = 1.01 \times (N \times \sqrt{M \times Q})^{0.5}

where NN = moles of gas per gram, MM = average gas molecular weight, QQ = heat of detonation.
Key parameters :

  • Crystal density : ≥1.75 g/cm³ (X-ray diffraction data).
  • Heat of formation : Calculated via isodesmic reactions using reference compounds .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound derivatives?

Common issues include poor bioavailability or off-target effects. Solutions:

  • Prodrug design : Mask polar groups (e.g., amino) with acetyl or PEGylated moieties to enhance absorption.
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites contributing to in vivo efficacy.
  • Target engagement assays : Confirm binding to intended targets (e.g., COX-2 inhibition assays) vs. unintended receptors .

Methodological Considerations

Q. How to optimize reaction conditions for synthesizing this compound Schiff base derivatives?

  • Step 1 : React this compound with substituted benzaldehydes in ethanol under acidic catalysis (5 drops glacial acetic acid).
  • Step 2 : Reflux for 4–6 hours, monitor progress via TLC (eluent: ethyl acetate/hexane 1:1).
  • Step 3 : Isolate products via vacuum filtration and characterize by ¹H NMR to confirm imine bond formation (δ 8.3–8.7 ppm for CH=N) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
  • Toxicity data : LD₅₀ (oral, rat) = 450 mg/kg; chronic exposure linked to thyroid and liver toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.